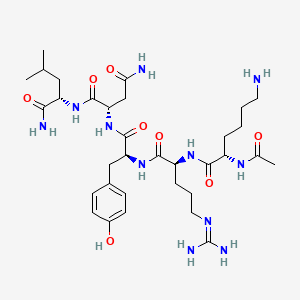
N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide is a synthetic peptide composed of five amino acids: lysine, arginine, tyrosine, asparagine, and leucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, leucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, asparagine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for tyrosine, arginine, and lysine.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine coupling reactions.
Major Products
Oxidation: Dityrosine formation.
Reduction: Free thiol groups.
Substitution: Modified peptide with new functional groups.
Applications De Recherche Scientifique
N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker.
Industry: Utilized in the development of novel materials and biosensors.
Mécanisme D'action
The mechanism of action of N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes, alter protein-protein interactions, or affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucine
- N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide analogs
Uniqueness
This compound is unique due to its specific sequence and the presence of an amide group at the C-terminus. This modification can enhance its stability and bioactivity compared to similar peptides.
Propriétés
Numéro CAS |
92355-87-8 |
|---|---|
Formule moléculaire |
C33H55N11O8 |
Poids moléculaire |
733.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]butanediamide |
InChI |
InChI=1S/C33H55N11O8/c1-18(2)15-24(28(36)48)42-32(52)26(17-27(35)47)44-31(51)25(16-20-9-11-21(46)12-10-20)43-30(50)23(8-6-14-39-33(37)38)41-29(49)22(40-19(3)45)7-4-5-13-34/h9-12,18,22-26,46H,4-8,13-17,34H2,1-3H3,(H2,35,47)(H2,36,48)(H,40,45)(H,41,49)(H,42,52)(H,43,50)(H,44,51)(H4,37,38,39)/t22-,23-,24-,25-,26-/m0/s1 |
Clé InChI |
AOKLUWFWNZLQSN-LROMGURASA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one](/img/structure/B14360058.png)
![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)

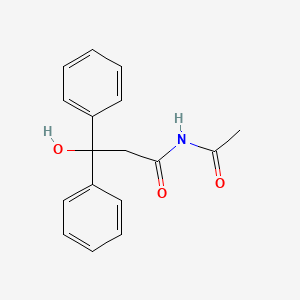
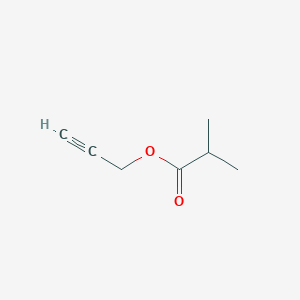
![1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14360078.png)
![4-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14360079.png)
![(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide](/img/structure/B14360092.png)
![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)
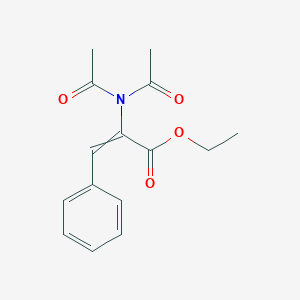
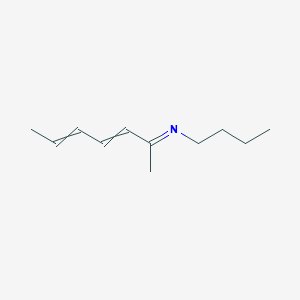
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)
![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)
